DL-Arabinose
Overview
Description
DL-Arabinose is a mixture of the diastereomers D-arabinose and L-arabinose . It is used in physicochemical studies to measure properties such as dielectric relaxation . It may also be used in chiral separation of sugars . Arabinose is an aldopentose – a monosaccharide containing five carbon atoms, and including an aldehyde (CHO) functional group .
Synthesis Analysis
DL-Arabinose crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . The thermochemical behavior of sugars (D- and DL-arabinose, D- and DL-xylose, and D-mannose) and sugar alcohol (D- and DL-arabinitol) was investigated by TG and pyrolysis-gas chromatography with mass-selective detection (Py-GC/MSD). The temperature of pyrolysis was 500 and 550°C .
Molecular Structure Analysis
The molecular structure of DL-Arabinose can be viewed using Java or Javascript .
Chemical Reactions Analysis
DL-Arabinose exhibits specific crystallization behavior . The solid-state landscapes of the chiral pairs of both xylose and arabinose have been investigated to determine whether racemic compounds or conglomerates are formed .
Physical And Chemical Properties Analysis
DL-Arabinose is a white to off-white powder . It is soluble in water (50 mg/mL, clear, colorless) and is stored at room temperature . It has a molecular weight of 150.13 . DL-Arabinose crystallizes as a stable racemic compound .
Scientific Research Applications
Regulation of Gene Activity
Research on the L-arabinose operon in Escherichia coli has revealed DL-Arabinose's role in the positive regulation of gene activity. The studies highlight the mechanisms by which regulatory proteins change their DNA-binding properties in response to arabinose, showcasing the compound's importance in genetic regulation and its potential in genetic engineering applications (Schleif, 2000).
Fungal Metabolism
DL-Arabinose is a significant component of plant polysaccharides like hemicellulose and pectin. Fungi produce enzymes that release DL-Arabinose from plant polymers, highlighting its role in the degradation of plant biomass. This has implications for research into renewable energy sources and the development of biofuels, where DL-Arabinose can serve as a substrate for producing valuable bioproducts (Seiboth & Metz, 2011).
Plant Cell Wall Biosynthesis
In plants, DL-Arabinose is involved in the biosynthesis of cell wall components such as pectic arabinan and arabinoxylan. Understanding the metabolism of DL-Arabinose in plants can provide insights into plant growth and development, with potential applications in agriculture and horticulture (Kotake et al., 2016).
Enzymatic Production and Application
DL-Arabinose is used in the enzymatic production of rare sugars like D-tagatose, which has applications in the food and pharmaceutical industries due to its prebiotic and antidiabetic properties. Research into microbial L-arabinose isomerases, which can convert DL-Arabinose to other sugars, is crucial for the biotechnological production of these valuable compounds (Xu et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333192 | |
Record name | dl-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |
Record name | Pectin | |
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URL | https://haz-map.com/Agents/6545 | |
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Solubility |
DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |
Record name | PECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT. | |
Record name | PECTIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
DL-Arabinose | |
Color/Form |
Coarse or fine powder, yellowish white | |
CAS RN |
58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |
Record name | xylose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Lyxose | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | L-xylose | |
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Record name | L-arabinose | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Arabinose | |
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Record name | L-Lyxose | |
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Record name | Pectin | |
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Record name | dl-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |
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Record name | Arabinose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |
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Record name | Pectin | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581 | |
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Record name | DL-xylose | |
Source | European Chemicals Agency (ECHA) | |
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Record name | L-lyxose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |
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Record name | DL-arabinose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |
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Record name | Xylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |
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Record name | PECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |
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